Cas no 100330-50-5 (Methyl 3-oxohept-6-ynoate)

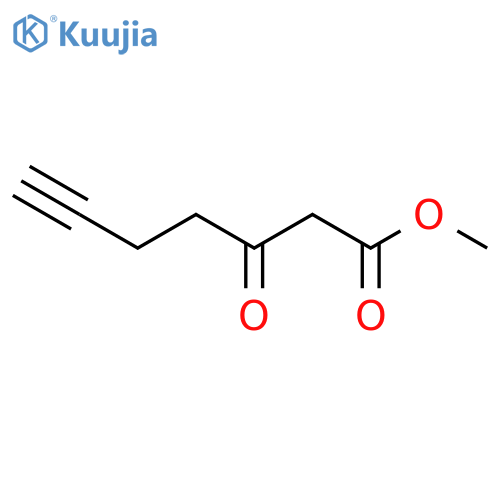

Methyl 3-oxohept-6-ynoate structure

商品名:Methyl 3-oxohept-6-ynoate

CAS番号:100330-50-5

MF:C8H10O3

メガワット:154.163202762604

MDL:MFCD24688654

CID:1125538

PubChem ID:10351886

Methyl 3-oxohept-6-ynoate 化学的及び物理的性質

名前と識別子

-

- 6-Heptynoic acid, 3-oxo-, methyl ester

- methyl 3-oxohept-6-ynoate

- 3-oxo-hept-6-ynoic acid methyl ester

- AKOS030229899

- SCHEMBL12561231

- Methyl3-oxohept-6-ynoate

- BCP18059

- N11412

- CS-0038476

- 100330-50-5

- DTXSID50438470

- MFCD24688654

- DA-23263

- SY103833

- EN300-333538

- Methyl 3-Oxo-6-heptynoate

- AS-63834

- Methyl 3-oxohept-6-ynoate

-

- MDL: MFCD24688654

- インチ: InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3

- InChIKey: HSZWYTRZAPFGTG-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CC(=O)CCC#C

計算された属性

- せいみつぶんしりょう: 154.063

- どういたいしつりょう: 154.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 1.063±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 231.1±15.0 ºC (760 Torr),

- フラッシュポイント: 94.8±20.4 ºC,

- ようかいど: 微溶性(13 g/l)(25ºC)、

- PSA: 43.37

Methyl 3-oxohept-6-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-333538-2.5g |

methyl 3-oxohept-6-ynoate |

100330-50-5 | 95% | 2.5g |

$117.0 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109116-1g |

Methyl 3-oxohept-6-ynoate |

100330-50-5 | 97% | 1g |

¥1965 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109116-5g |

Methyl 3-oxohept-6-ynoate |

100330-50-5 | 97% | 5g |

¥6000 | 2023-04-17 | |

| Chemenu | CM244554-10g |

Methyl 3-oxohept-6-ynoate |

100330-50-5 | 97% | 10g |

$468 | 2022-09-30 | |

| Enamine | EN300-333538-5.0g |

methyl 3-oxohept-6-ynoate |

100330-50-5 | 95% | 5.0g |

$199.0 | 2023-02-23 | |

| ChemScence | CS-0038476-5g |

Methyl 3-oxohept-6-ynoate |

100330-50-5 | 5g |

$214.0 | 2022-04-28 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928497-1g |

Methyl 3-oxohept-6-ynoate |

100330-50-5 | 93% | 1g |

¥277.20 | 2022-09-01 | |

| Enamine | EN300-333538-0.25g |

methyl 3-oxohept-6-ynoate |

100330-50-5 | 95% | 0.25g |

$33.0 | 2023-09-04 | |

| Aaron | AR0002CA-5g |

6-Heptynoic acid, 3-oxo-, methyl ester |

100330-50-5 | 97% | 5g |

$382.00 | 2023-12-16 | |

| 1PlusChem | 1P00023Y-10g |

6-Heptynoic acid, 3-oxo-, methyl ester |

100330-50-5 | 97% | 10g |

$855.00 | 2023-12-27 |

Methyl 3-oxohept-6-ynoate 関連文献

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

100330-50-5 (Methyl 3-oxohept-6-ynoate) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100330-50-5)Methyl 3-oxohept-6-ynoate

清らかである:99%

はかる:5g

価格 ($):389